BENGHE Foundational & Exploratory

Check Availability & Pricing

The Impact of BI-135585 on Cellular Signaling: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 113-hydroxysteroid dehydrogenase type 1 (11(3-
HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active
cortisol. By reducing local cortisol concentrations in key metabolic tissues, BI-135585
modulates glucocorticoid receptor (GR) signaling and consequently affects a range of
downstream pathways implicated in metabolism, inflammation, and the neuroendocrine
system. This technical guide provides an in-depth analysis of the signaling pathways affected
by BI-135585, supported by quantitative data from preclinical and clinical studies, detailed
experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of 113-HSD1
and Modulation of Glucocorticoid Signhaling

The primary mechanism of action of BI-135585 is the competitive inhibition of 113-HSD1. This
enzyme is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue,
and the brain. By blocking the conversion of cortisone to cortisol, BI-135585 effectively reduces
the intracellular concentration of active glucocorticoids, thereby dampening the activation of the
glucocorticoid receptor (GR).[1]
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Activated GR translocates to the nucleus and binds to glucocorticoid response elements

(GRES) in the promoter regions of target genes, regulating their transcription. The downstream
effects of BI-135585 are therefore a direct consequence of altered gene expression profiles
that would otherwise be driven by cortisol.
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Diagram 1: Mechanism of BI-135585 Action.
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Quantitative Analysis of BI-135585 Activity

The potency and efficacy of BI-135585 have been quantified in various in vitro and in vivo

studies.
Parameter Value Species/System Reference
IC50 (11B-HSD1) 13 nM Recombinant Human [2]

4.3 nM Human Adipocytes [3114]
Human Adipose
11 nM , _ [2]
Tissue (ex vivo)
Over other
Selectivity >1000-fold hydroxysteroid [2][4]
dehydrogenases
IC50 ~100 nM
Inhibition in Adipose (abdominal

Tissue (ex vivo)

subcutaneous), ~10

nM (perirenal)

Cynomolgus Monkey

[2]

Inhibition in Adipose

Tissue (in vivo)

67% (1 mg/kg), 90%
(3 mg/kg)

Cynomolgus Monkey

[2]

Liver 11B3-HSD1

Inhibition (Human)

Decrease in urinary
(@THF+THF)/THE

ratio

Patients with Type 2
Diabetes

[5]

Adipose Tissue 113-
HSD1 Inhibition

(Human)

Median 90% after

single dose

Healthy Volunteers

[5]

<31% after 14 days

Patients with Type 2

Diabetes

[5]

Affected Signaling Pathways
Hypothalamus-Pituitary-Adrenal (HPA) Axis
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The inhibition of peripheral cortisol production by BI-135585 can lead to a compensatory
response in the HPA axis. Reduced negative feedback from cortisol can result in a mild
increase in adrenocorticotropic hormone (ACTH) levels.[5] This, in turn, may stimulate adrenal
steroidogenesis.
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Diagram 2: BI-135585 and the HPA Axis.

Inflammatory Signaling (NF-kB Pathway)

Glucocorticoids are potent anti-inflammatory agents, partly through their inhibition of the NF-kB
signaling pathway. The expression of 113-HSD1 itself can be induced by pro-inflammatory
cytokines via NF-kB and C/EBP.[6] By reducing intracellular cortisol, BI-135585 may
modulate the inflammatory response in tissues where 113-HSDL1 is active. Studies with other
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11B-HSDL1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines
like IL-1p3, CXCL2, and TNFa.[7]
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Diagram 3: Crosstalk with NF-kB Signaling.

Metabolic Pathways

Given the role of cortisol in regulating glucose and lipid metabolism, inhibition of 113-HSD1 is
expected to have significant metabolic consequences. In adipose tissue, cortisol promotes
lipolysis.[8] By reducing intracellular cortisol, BI-135585 may decrease lipolysis.[8] In the liver,
cortisol stimulates gluconeogenesis. Inhibition of 113-HSD1 has been investigated as a
therapeutic strategy for type 2 diabetes due to its potential to improve insulin sensitivity and
reduce hepatic glucose production.[6]

Experimental Protocols
In Vitro 11B-HSD1 Inhibition Assay (IC50 Determination)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.
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Materials:

Recombinant human 113-HSD1 enzyme

Cortisone (substrate)

NADPH (cofactor)

Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

BI-135585 or other test compounds

HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)

384-well microplates

Procedure:

Prepare serial dilutions of BI-135585 in the assay buffer.

In a 384-well plate, add the recombinant 113-HSD1 enzyme, cortisone, NADPH, and the
NADPH regenerating system.

Add the different concentrations of BI-135585 to the wells. Include control wells with no
inhibitor.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic
reaction to proceed.

Stop the reaction by adding a stop solution containing EDTA or a known 113-HSD1 inhibitor.

Add the HTRF detection reagents and incubate at room temperature to allow for antibody
binding.

Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate
reader.
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o Calculate the percent inhibition for each concentration of BI-135585 and determine the IC50
value by fitting the data to a dose-response curve.

Ex Vivo Measurement of 113-HSD1 Activity in Adipose
Tissue

This protocol describes the measurement of 113-HSD1 activity in fresh adipose tissue
biopsies.[9]

Materials:

Subcutaneous adipose tissue biopsies

Deuterated cortisone (d4-cortisone) as a tracer

Incubation medium (e.g., DMEM)

BI-135585 or other test compounds

Ligquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

e Immediately after collection, place the adipose tissue biopsy in ice-cold saline.

¢ Dissect the tissue into small fragments of a defined weight.

o Place the tissue fragments in a multi-well plate containing incubation medium with d4-
cortisone.

e For inhibition studies, add different concentrations of BI-135585 to the wells.

 Incubate the plate at 37°C in a humidified incubator for a specific time (e.g., 24 hours).

 After incubation, collect the supernatant.

o Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).
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e Analyze the levels of d4-cortisone and its product, d4-cortisol, using LC-MS/MS.

e Calculate the percent conversion of d4-cortisone to d4-cortisol to determine 113-HSD1
activity.

o Determine the inhibitory effect of BI-135585 by comparing the conversion in the treated
samples to the control samples.

Conclusion

BI-135585 is a selective inhibitor of 113-HSD1 that primarily impacts the glucocorticoid
signaling pathway by reducing intracellular cortisol levels. This mechanism of action has
pleiotropic effects, influencing the HPA axis, inflammatory responses, and key metabolic
processes. The quantitative data and experimental protocols provided herein offer a
comprehensive resource for researchers and drug development professionals working on 11[3-
HSD1 inhibitors and related therapeutic areas. Further investigation into the intricate crosstalk
between glucocorticoid signaling and other cellular pathways will continue to elucidate the full
therapeutic potential of compounds like BI-135585.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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